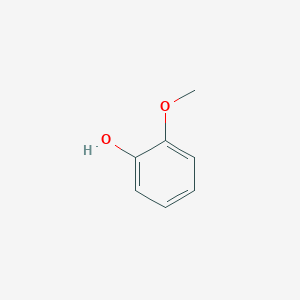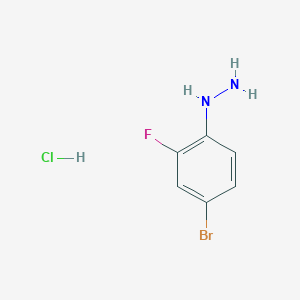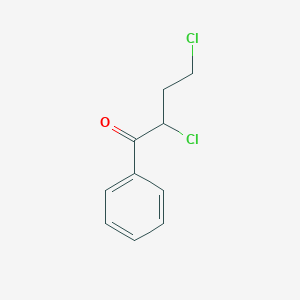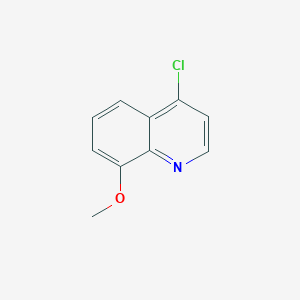
4-Chloro-8-methoxyquinoline
Overview
Description
AS605240 is a specific and orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It has an IC50 value of 8 nM and a Ki value of 7.8 nM . This compound is known for its high selectivity towards PI3Kγ over other isoforms such as PI3Kα, PI3Kβ, and PI3Kδ . AS605240 has been widely used in scientific research due to its potential therapeutic applications in various diseases, including inflammatory conditions and neurodegenerative disorders .
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification process in plasmodium species, which is a crucial pathway for the survival of the parasite .
Result of Action
Based on the known effects of related compounds, it can be inferred that the compound may lead to the accumulation of toxic heme in plasmodium species, resulting in their death .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of AS605240 involves multiple steps, starting with the preparation of the core structure, 5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione . The synthetic route typically includes the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the quinoxaline moiety: This involves the condensation of the thiazolidinedione intermediate with a quinoxaline derivative in the presence of a suitable catalyst.
Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
AS605240 undergoes various chemical reactions, including:
Oxidation: AS605240 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: AS605240 can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: AS605240 is used as a tool compound to study the role of PI3Kγ in various biochemical pathways.
Medicine: AS605240 has shown promise in preclinical studies for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Industry: AS605240 is used in the development of new therapeutic agents targeting PI3Kγ.
Comparison with Similar Compounds
AS605240 is unique in its high selectivity for PI3Kγ compared to other isoforms. Similar compounds include:
AS252424: Another PI3Kγ inhibitor with a different chemical structure but similar selectivity profile.
TG100-115: A dual PI3Kγ/δ inhibitor with broader specificity.
IPI-549: A selective PI3Kγ inhibitor currently under clinical investigation for cancer therapy.
Compared to these compounds, AS605240 stands out due to its high selectivity and potency, making it a valuable tool in both basic research and drug development .
Properties
IUPAC Name |
4-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDNBWXXPOMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491470 | |
| Record name | 4-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-21-5 | |
| Record name | 4-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?
A1: this compound can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []
Q2: How is this compound typically characterized?
A2: The synthesized this compound is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.
Q3: What are the potential applications of this compound derivatives in coordination chemistry?
A3: this compound serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.
Q4: Have there been any studies on the biological activity of this compound derivatives?
A4: While this compound itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of this compound derivatives in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
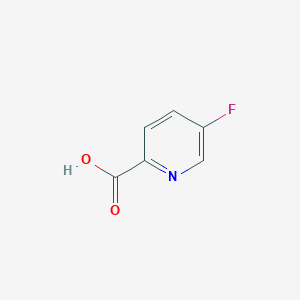

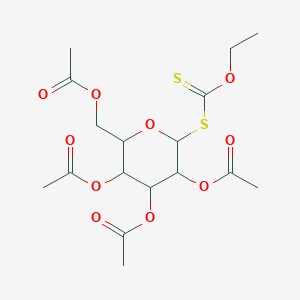
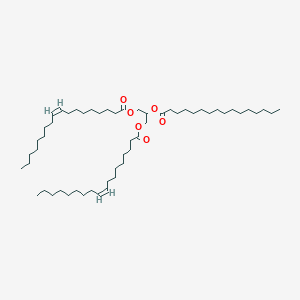

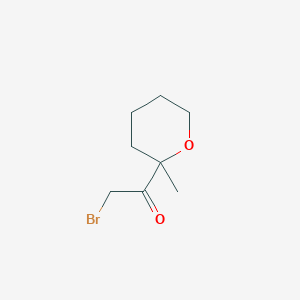
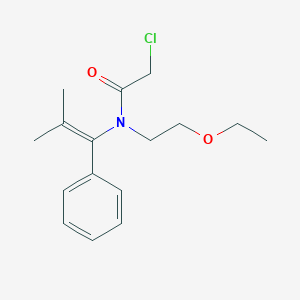


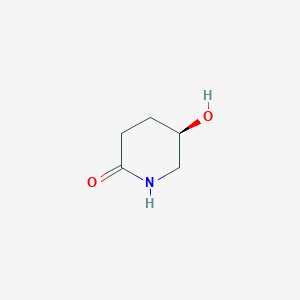
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
